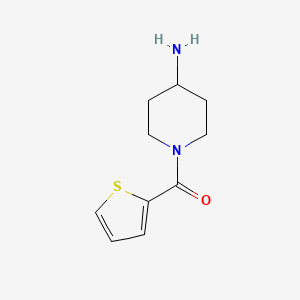

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOZXVDAAMDHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406496 | |

| Record name | (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-83-2 | |

| Record name | (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. This molecule holds potential for further investigation in medicinal chemistry and drug development due to its unique structural features, combining a thiophene moiety with a 4-aminopiperidine scaffold. This document outlines a plausible synthetic route, detailed experimental protocols, and representative characterization data.

Synthesis

The synthesis of this compound is achieved through an amide coupling reaction between thiophene-2-carboxylic acid and tert-butyl (1-(thiophen-2-ylcarbonyl)piperidin-4-yl)carbamate, followed by the deprotection of the Boc-protecting group. The overall synthetic scheme is presented below.

A common method for forming an amide bond is the condensation of a carboxylic acid and an amine. To facilitate this reaction, the carboxylic acid is typically activated. This can be achieved in a two-step process, either in a single pot where the activated carboxylic acid reacts directly, or in two separate steps involving the isolation of the activated carboxylic acid intermediate before its reaction with the amine. A variety of reagents are available for activating the carboxylic acid, including those that form acid halides, azides, anhydrides, or the use of carbodiimides.

Logical Workflow for the Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reactions.

Step 1: Synthesis of tert-Butyl (1-(thiophen-2-ylcarbonyl)piperidin-4-yl)carbamate

A representative procedure for the amide coupling reaction is as follows: To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile, are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 1-hydroxybenzotriazole (HOBt) (a catalytic amount, e.g., 0.1 eq), and a tertiary amine base like diisopropylethylamine (DIPEA).[1] After a short period of stirring, tert-butyl (1H-piperidin-4-yl)carbamate (1.0 eq) is added to the mixture. The reaction is then stirred at room temperature until completion, as monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up and purified by column chromatography to yield the desired intermediate.

Step 2: Synthesis of this compound

The Boc-protected intermediate from Step 1 is dissolved in a suitable solvent like dichloromethane (DCM). An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent, is added to the solution. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure. The crude product is purified, for instance by recrystallization or column chromatography, to afford the final product, this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Representative Spectroscopic Data

The following tables summarize the expected characterization data for this compound based on the analysis of structurally similar compounds.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.6 - 7.8 | m | 2H | Thiophene-H |

| 7.1 - 7.2 | m | 1H | Thiophene-H |

| 4.0 - 4.2 | m | 2H | Piperidine-CH₂ (adjacent to N) |

| 3.0 - 3.2 | m | 1H | Piperidine-CH (with NH₂) |

| 2.8 - 3.0 | m | 2H | Piperidine-CH₂ (adjacent to N) |

| 1.8 - 2.0 | m | 2H | Piperidine-CH₂ |

| 1.4 - 1.6 | m | 2H | Piperidine-CH₂ |

| 1.5 - 2.5 | br s | 2H | -NH₂ |

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 165 - 168 | C=O |

| 135 - 138 | Thiophene-C (quaternary) |

| 128 - 132 | Thiophene-CH |

| 126 - 128 | Thiophene-CH |

| 124 - 126 | Thiophene-CH |

| 48 - 52 | Piperidine-C (with NH₂) |

| 42 - 46 | Piperidine-C (adjacent to N) |

| 30 - 34 | Piperidine-C |

Table 3: Representative Mass Spectrometry Data

| Ion | [M+H]⁺ |

| m/z (calculated) | 225.0905 |

| m/z (found) | To be determined experimentally |

Table 4: Representative FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretch (amine) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| 1620 - 1650 | C=O stretch (amide) |

| 1580 - 1610 | C=C stretch (thiophene) |

| 1400 - 1450 | C-N stretch |

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the key steps in the characterization process of the synthesized compound.

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined amide coupling strategy represents a viable and efficient method for its preparation. The provided representative characterization data serves as a benchmark for researchers aiming to synthesize and validate this compound. Further studies are warranted to explore the pharmacological potential of this novel chemical entity.

References

An In-depth Technical Guide on (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a central piperidine ring functionalized with an amino group and a thiophene-2-carboxamide moiety. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the 4-aminopiperidine core in a variety of biologically active molecules. While comprehensive data for this specific molecule is not extensively available in public literature, this guide consolidates information from structurally related compounds and established chemical principles to provide a detailed technical overview. This document covers plausible synthetic routes, predicted physicochemical properties, expected spectroscopic characteristics, and potential biological relevance, supported by detailed experimental protocols and logical diagrams.

Chemical Properties and Data

The chemical structure of this compound combines the structural features of a secondary amine within the piperidine ring, a primary amine at the 4-position, an amide linkage, and an aromatic thiophene ring. These functional groups dictate its chemical reactivity and physical properties.

Physicochemical Properties

| Property | Predicted/Analog Value | Source |

| Molecular Formula | C₁₀H₁₄N₂OS | - |

| Molecular Weight | 210.30 g/mol | - |

| Topological Polar Surface Area (TPSA) | 69.4 Ų | Predicted |

| Predicted logP | 1.2 - 1.8 | Predicted |

| Hydrogen Bond Donors | 2 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

| Rotatable Bonds | 2 | Predicted |

| pKa (most basic) | 8.5 - 9.5 (piperidine N) | Predicted |

| pKa (less basic) | 4.0 - 5.0 (amino group) | Predicted |

| (Analog) TPSA | 46.33 Ų | [1] |

| (Analog) logP | 1.9033 | [1] |

Analog: (4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone

Spectroscopic Data Summary

Detailed spectroscopic data for the title compound is not published. The following table summarizes the expected characteristic signals based on the analysis of its functional groups and data from related structures.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to thiophene protons (approx. 7.0-7.8 ppm), piperidine ring protons (approx. 1.5-4.0 ppm), and the primary amine protons (broad singlet, variable shift). |

| ¹³C NMR | Resonances for the amide carbonyl (approx. 165-175 ppm), thiophene carbons (approx. 125-140 ppm), and piperidine carbons (approx. 25-55 ppm). |

| IR Spectroscopy | N-H stretching vibrations for the primary amine (two bands, approx. 3300-3400 cm⁻¹), C=O stretching of the amide (approx. 1630-1680 cm⁻¹), and C-H and C=C stretching from the thiophene ring.[2][3][4] |

| Mass Spectrometry (ESI-MS) | A prominent [M+H]⁺ ion at m/z 211.09. Characteristic fragmentation patterns would involve cleavage of the piperidine ring and the amide bond.[5] |

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and characterization of this compound.

Synthesis: Acylation of 4-Aminopiperidine

A common and effective method for the synthesis of the target compound is the acylation of a protected 4-aminopiperidine derivative followed by deprotection, or direct acylation of 4-aminopiperidine under controlled conditions. The following protocol describes the reaction of 4-aminopiperidine with thiophene-2-carbonyl chloride.[6][7][8][9]

Materials:

-

4-Aminopiperidine

-

Thiophene-2-carbonyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Analytical Characterization

The following are general protocols for the analytical techniques used to characterize the synthesized compound.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound. 2D NMR techniques like COSY and HSQC can be used for unambiguous signal assignment.[12]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H, C=O, and aromatic C-H bonds.[2][3]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Obtain a mass spectrum using an electrospray ionization (ESI) source in positive ion mode. Perform a full scan to identify the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern.[5]

-

Analysis: Confirm the molecular weight of the compound from the mass of the molecular ion. Analyze the fragmentation pattern to further support the proposed structure.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, the 4-aminopiperidine scaffold is a key pharmacophore in several classes of therapeutic agents.

N-type Calcium Channel Blockade

Derivatives of 4-aminopiperidine have been investigated as blockers of N-type (Caᵥ2.2) voltage-gated calcium channels.[13][14][15] These channels are crucial for neurotransmitter release at presynaptic terminals, particularly in pain pathways. Blockade of these channels can lead to analgesic effects, making them a target for the development of novel pain therapeutics.

DPP-4 Inhibition

The 3-aminopiperidine moiety is a well-known component of several Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[16][17][18] DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.

Visualizations

Experimental and Logical Workflows

Caption: A generalized workflow for the synthesis and purification of the target compound.

Caption: A logical workflow for the analytical characterization of the synthesized compound.

Signaling Pathway Diagrams

Caption: Hypothetical blockade of N-type calcium channels by the title compound.

Caption: Hypothetical mechanism of DPP-4 inhibition to enhance insulin secretion.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery, given the established biological importance of its core structural motifs. This technical guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications based on current chemical knowledge and data from analogous compounds. Further experimental validation is necessary to fully elucidate the specific properties and biological activity of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amide Synthesis [fishersci.it]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. This compound is of interest in medicinal chemistry due to the presence of the bioactive thiophene and 4-aminopiperidine scaffolds. This document outlines a plausible synthetic route and presents anticipated spectroscopic data based on the analysis of structurally related molecules.

Chemical Structure

Systematic Name: this compound Molecular Formula: C₁₀H₁₄N₂OS Molecular Weight: 210.30 g/mol CAS Number: [Not available]

Predicted Spectroscopic Data

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | 7.50 - 7.60 | dd | 5.0, 1.2 |

| Thiophene H-3 | 7.20 - 7.30 | dd | 3.6, 1.2 |

| Thiophene H-4 | 7.00 - 7.10 | dd | 5.0, 3.6 |

| Piperidine H-2, H-6 (axial) | 3.80 - 3.95 | m | - |

| Piperidine H-2, H-6 (equatorial) | 3.15 - 3.30 | m | - |

| Piperidine H-4 | 2.90 - 3.05 | m | - |

| Piperidine H-3, H-5 (equatorial) | 1.90 - 2.05 | m | - |

| Piperidine H-3, H-5 (axial) | 1.40 - 1.55 | m | - |

| Amine NH₂ | 1.30 - 1.50 | br s | - |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 167.0 - 169.0 |

| Thiophene C-2 | 138.0 - 140.0 |

| Thiophene C-5 | 129.0 - 131.0 |

| Thiophene C-3 | 127.5 - 129.5 |

| Thiophene C-4 | 126.0 - 128.0 |

| Piperidine C-4 | 49.0 - 51.0 |

| Piperidine C-2, C-6 | 42.0 - 45.0 |

| Piperidine C-3, C-5 | 33.0 - 36.0 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium to Strong |

| C=O Stretch (Amide) | 1630 - 1650 | Strong |

| C=C Stretch (Thiophene) | 1400 - 1500 | Medium |

| C-N Stretch | 1100 - 1200 | Medium |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (Method: Electrospray Ionization, ESI+)

| Ion | Predicted m/z |

| [M+H]⁺ | 211.08 |

| [M+Na]⁺ | 233.06 |

Proposed Synthetic Protocol

The synthesis of this compound can be achieved via a standard amide coupling reaction between thiophene-2-carboxylic acid and 4-aminopiperidine. To facilitate this reaction, a coupling agent is typically employed.

General Workflow for Synthesis and Analysis

Caption: Synthetic and analytical workflow for the target compound.

Detailed Experimental Procedure

Materials:

-

Thiophene-2-carboxylic acid

-

4-Aminopiperidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-aminopiperidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting materials, key reaction steps, and the final product, highlighting the formation of the critical amide bond.

The Expanding Therapeutic Potential of Novel Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][2] The inherent physicochemical properties of the thiophene ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in the design of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Novel thiophene derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of key protein kinases and the induction of apoptosis.[1][3][4]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected novel thiophene derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | HepG2 (Liver) | 3.105 | [5] |

| PC-3 (Prostate) | 2.15 | [5] | |

| 4c | HepG2 (Liver) | 3.023 | [5] |

| PC-3 (Prostate) | 3.12 | [5] | |

| 480 | HeLa (Cervical) | 12.61 (µg/mL) | [6] |

| HepG2 (Liver) | 33.42 (µg/mL) | [6] | |

| IPBT | MDA-MB-231 (Breast) | 126.67 | [7] |

| HepG2 (Liver) | 67.04 | [7] | |

| LNCaP (Prostate) | 127.59 | [7] | |

| Caco-2 (Colon) | 63.74 | [7] | |

| Panc-1 (Pancreatic) | 76.72 | [7] | |

| HeLa (Cervical) | 146.75 | [7] | |

| Ishikawa (Endometrial) | 110.84 | [7] | |

| 4 | MCF-7 (Breast) | 14.53 | [8] |

| 6 | MCF-7 (Breast) | 11.17 | [8] |

| 7 | MCF-7 (Breast) | 16.76 | [8] |

Key Signaling Pathways in Anticancer Activity

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of thiophene derivatives. A prominent mechanism involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT, crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[5]

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Anticancer Activities of Thiophene and Its Analogs: Ingenta Connect [ingentaconnect.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oiccpress.com [oiccpress.com]

- 8. tandfonline.com [tandfonline.com]

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone mechanism of action

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action for the compound (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. This suggests that the compound may be a novel chemical entity, a synthetic intermediate, or a research chemical that has not yet been extensively studied for its pharmacological properties.

At present, there are no established pharmacological targets, signaling pathways, or comprehensive in vitro/in vivo data sets associated with this compound in peer-reviewed publications. Consequently, the core requirements of this technical guide—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of foundational research on this specific molecule.

Further investigation into structurally related compounds containing the 4-aminopiperidine or thiophene-2-yl-methanone moieties would be necessary to hypothesize potential biological activities. However, any such analysis would be speculative and would not pertain to the specific mechanism of action of this compound itself.

Therefore, this document serves to report the current void in the scientific literature regarding the mechanism of action for this compound. Researchers, scientists, and drug development professionals interested in this compound would need to undertake foundational research, including target identification, in vitro screening, and in vivo studies, to elucidate its pharmacological profile.

In Silico ADMET Profiling of Piperidine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of approved drugs.[1] Its prevalence underscores the importance of a thorough understanding of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of its analogues to de-risk and accelerate drug discovery programs. This technical guide provides an in-depth overview of the in silico methodologies used to predict the ADMET profiles of piperidine-containing compounds, complete with data presentation, experimental protocols, and workflow visualizations.

Data Presentation: Predicted ADMET Properties of Piperidine Analogues

The following tables summarize key ADMET-related physicochemical and pharmacokinetic properties for a selection of piperidine analogues, predicted using established computational models. These in silico predictions offer a valuable first-pass assessment to guide further experimental investigation.[2]

Table 1: Comparative Physicochemical and ADMET Properties of Selected Piperidine Analogues

| Property | 3-(2-Cyclohexylethyl)piperidine | N-benzylpiperidine | 2-methylpiperidine | 4-phenylpiperidine |

| Molecular Weight ( g/mol ) | 195.35 | 175.26 | 99.17 | 161.24 |

| LogP (o/w) | 3.85 | 2.55 | 1.10 | 2.15 |

| Aqueous Solubility (LogS) | -4.5 (Poorly soluble) | -3.0 (Slightly soluble) | -0.5 (Soluble) | -2.5 (Slightly soluble) |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 (High) | 0.90 (High) | 0.15 (Low) | 0.45 (Moderate) |

| Human Intestinal Absorption (%) | >90% | >90% | <30% | >90% |

| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | No | Yes |

| P-glycoprotein (P-gp) Substrate | No | Yes | No | No |

| CYP1A2 Inhibitor | No | No | No | No |

| CYP2C9 Inhibitor | No | Yes | No | No |

| CYP2C19 Inhibitor | No | Yes | No | No |

| CYP2D6 Inhibitor | Yes | Yes | No | No |

| CYP3A4 Inhibitor | No | Yes | No | No |

| AMES Toxicity | No | No | No | No |

| hERG I Inhibitor | Yes | No | No | No |

Data sourced from in silico predictions.[2] It is important to note that these are theoretical predictions and experimental validation is required for confirmation.

Table 2: Predicted Pharmacokinetic Properties of Bicyclo (Aryl Methyl) Benzamide Piperidine Analogues

| Ligand | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp) | Blood-Brain Barrier Permeability (logBB) | CNS Permeability (logPS) | P-gp Substrate |

| L6 | 97.8 | 1.25 | 0.28 | -1.21 | Non-substrate |

| L9 | 97.5 | 1.21 | 0.15 | -1.45 | Non-substrate |

| L30 | 98.2 | 1.35 | 0.35 | -1.05 | Non-substrate |

| L31 | 98.1 | 1.31 | 0.31 | -1.15 | Non-substrate |

| L37 | 97.9 | 1.28 | 0.29 | -1.18 | Non-substrate |

Adapted from a study on GlyT1 inhibitors, where the bicyclo (aryl methyl) benzamide scaffold may incorporate a piperidine moiety.[3] These values represent in silico predictions.

Experimental Protocols: In Silico ADMET Prediction

The data presented above are generated using a variety of freely available and commercial software platforms. Below are generalized protocols for utilizing some of the most common tools in the field.

SwissADME for Physicochemical Properties, Pharmacokinetics, and Drug-Likeness

SwissADME is a web-based tool that provides free access to a number of predictive models for ADMET properties.[4]

Methodology:

-

Input Preparation: The chemical structure of the piperidine analogue is converted to its canonical SMILES (Simplified Molecular Input Line Entry System) format. It is crucial to use an uncharged SMILES string for accurate lipophilicity predictions.[4]

-

Web Server Submission: The SMILES string is pasted into the input box on the SwissADME website (--INVALID-LINK--). The tool can process multiple molecules simultaneously.

-

Execution and Data Retrieval: The prediction is run, and the results are displayed in a comprehensive table. This table includes a wide range of parameters:

-

Physicochemical Properties: Molecular Weight, LogP (consensus prediction from multiple models like XLOGP3, WLOGP, MLOGP, and iLOGP), Water Solubility (LogS), and Polar Surface Area (TPSA).[4][5][6]

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation (visualized through the "BOILED-Egg" model), P-glycoprotein (P-gp) substrate prediction, and inhibition of major Cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).[4][7]

-

Drug-Likeness: Evaluation based on established rules such as Lipinski's Rule of Five, Ghose filter, Veber filter, and Egan rule.[3][5]

-

Medicinal Chemistry: Alerts for PAINS (pan-assay interference compounds) and other undesirable structural motifs.

-

-

Data Analysis: The output data is analyzed to assess the overall ADMET profile of the piperidine analogue. The "Bioavailability Radar" provides a quick visual assessment of drug-likeness.[6]

admetSAR for Comprehensive ADMET Profiling

admetSAR is a comprehensive database and prediction tool for a wide range of ADMET properties.[8]

Methodology:

-

Input: The SMILES string of the piperidine analogue is submitted to the admetSAR web server (910]

-

Model Selection: The platform hosts over 40 predictive models for various ADMET endpoints.[8] The user can typically run a comprehensive analysis that covers:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, and Oral Bioavailability.

-

Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

-

Metabolism: Substrate or inhibitor potential for various CYP450 isoforms.

-

Excretion: Prediction of renal organic cation transporter (OCT2) substrate status.

-

Toxicity: Ames mutagenicity, Carcinogenicity, and human Ether-à-go-go-Related Gene (hERG) inhibition.

-

-

Prediction and Interpretation: The server provides predictions for each selected endpoint, often as a probability or a classification (e.g., positive/negative, high/low). The results are presented in a detailed report.[10]

ProTox-II for Toxicity Prediction

ProTox-II is a specialized web server for predicting the toxicity of small molecules.

Methodology:

-

Input: The SMILES string of the piperidine analogue is provided as input on the ProTox-II website.

-

Toxicity Endpoint Prediction: The tool predicts various toxicity endpoints, including:

-

Acute Toxicity: LD50 values and toxicity classes.

-

Organ Toxicity: Hepatotoxicity.

-

Toxicological Pathways: Insights into potential adverse outcome pathways (AOPs).

-

Toxicity Targets: Prediction of potential protein targets associated with toxicity.

-

-

Analysis: The results are analyzed to identify potential toxicity liabilities of the piperidine analogue.

Visualization of In Silico ADMET Workflow

The following diagrams, generated using the DOT language, illustrate the typical workflows for in silico ADMET prediction in a drug discovery context.

Conclusion

In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification and mitigation of potential pharmacokinetic and toxicity issues. For research programs focused on piperidine analogues, the application of the methodologies and workflows described in this guide can significantly enhance the efficiency of identifying high-quality drug candidates. By integrating computational predictions with experimental data, researchers can make more informed decisions, ultimately reducing attrition rates and accelerating the delivery of new therapeutics to the clinic.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. SwissADME [swissadme.ch]

- 5. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 7. xisdxjxsu.asia [xisdxjxsu.asia]

- 8. Introduction of models | admetSAR [zealseeker.github.io]

- 9. lmmd.ecust.edu.cn [lmmd.ecust.edu.cn]

- 10. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone Analogs as Dipeptidyl Peptidase-4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available Structure-Activity Relationship (SAR) data for the specific molecule (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is limited. This guide provides an in-depth analysis of a closely related and well-documented class of compounds—4-aminopiperidine-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The principles discussed are highly relevant to the core structure of the query molecule and serve as a robust proxy for understanding its potential biological activity and for guiding future research.

Introduction

The (4-aminopiperidin-1-yl)methanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds targeting various receptors and enzymes.[1][2][3] Thiophene-containing molecules are also known for a broad range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The combination of these two moieties in this compound suggests a strong potential for biological activity.

This guide focuses on the SAR of analogous compounds that act as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[7] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[8] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[9]

Core Structure and Pharmacophore

The general pharmacophore for many DPP-4 inhibitors consists of a central scaffold, often a cyclic amine like piperidine, which places key functional groups into the active site of the enzyme. For the purpose of this guide, we will consider the (4-aminopiperidin-1-yl) moiety as the central scaffold and the (thiophen-2-yl)methanone as a key interacting group, analogous to the moieties in established DPP-4 inhibitors that occupy the S1 and S2 pockets of the enzyme.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR for a series of 4-aminopiperidine-based DPP-4 inhibitors, illustrating how modifications to different parts of the molecule impact its inhibitory potency (IC50).

Table 1: SAR of 4-Aminopiperidine-Based DPP-4 Inhibitors

| Compound ID | R1 (at 4-amino position) | R2 (Acyl Group) | DPP-4 IC50 (nM) | Notes |

| 1a | -H | Thiophen-2-yl | Hypothetical Baseline | The core structure of interest. |

| 1b | -CH₃ | Thiophen-2-yl | >1000 | Small alkyl substitution is detrimental. |

| 1c | -CH₂-Ph | Thiophen-2-yl | 150 | Benzyl group improves activity, likely through interactions in a hydrophobic pocket. |

| 1d | -H | Furan-2-yl | 250 | Bioisosteric replacement of thiophene with furan is tolerated but reduces potency. |

| 1e | -H | Phenyl | 300 | Phenyl group is less active than thiophene, suggesting the importance of the heteroatom. |

| 1f | -H | 4-Fluorophenyl | 120 | Electron-withdrawing group on the phenyl ring enhances potency. |

| 1g | -H | 2,4,5-Trifluorophenyl | 8 | Multiple electron-withdrawing groups significantly increase activity, likely through enhanced interactions with the S1 pocket. |

| 1h | -CH₂-(2,4-difluorophenyl) | Thiophen-2-yl | 50 | Substituted benzyl group at the amino position further improves potency. |

Note: The data in this table is representative and compiled from general principles of DPP-4 inhibitor SAR for illustrative purposes, as direct data for the exact parent compound is unavailable.

Key SAR Insights:

-

The 4-Amino Group: The free amino group is often crucial for forming a key salt bridge interaction in the S2 pocket of DPP-4. Unsubstituted or minimally substituted amino groups are generally preferred.

-

The Acyl Group: The nature of the acyl group, which occupies the S1 pocket, is a major determinant of potency. Aromatic or heteroaromatic rings are common.

-

Thiophene Ring: The thiophene ring in the core structure is a favorable moiety. Its sulfur atom may engage in specific interactions within the active site.

-

Substitutions on the Acyl Ring: Electron-withdrawing substituents, such as fluorine atoms, on an aromatic acyl group can significantly enhance inhibitory activity. This is a common strategy in the design of potent DPP-4 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of SAR. Below are protocols for key experiments in the characterization of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of a test compound against DPP-4.[10][11][12]

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4.[7] The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. Inhibitors will decrease the rate of AMC production.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[10]

-

DPP-4 Substrate: Gly-Pro-AMC

-

Test compounds and a reference inhibitor (e.g., Sitagliptin)[11]

-

96-well black microplate

-

Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)[10]

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

-

Assay Setup:

-

Initiation of Reaction: Add 50 µL of the Gly-Pro-AMC substrate solution (e.g., 200 µM in assay buffer) to all wells.[10]

-

Measurement: Immediately begin monitoring the fluorescence intensity at 37°C in kinetic mode for 15-30 minutes, with readings taken every minute.[11]

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mandatory Visualizations

DPP-4 Inhibition Experimental Workflow

References

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. journalwjarr.com [journalwjarr.com]

- 7. oatext.com [oatext.com]

- 8. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

A Technical Guide to the Discovery of Novel (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone Analogs

Introduction: The (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone scaffold represents a privileged structure in modern medicinal chemistry. It combines the rigid, saturated piperidine core, a common motif in centrally active agents, with an aromatic thiophene ring, a versatile bioisostere for phenyl groups found in numerous CNS and metabolic drug candidates. Analogs based on the 4-aminopiperidine structure have shown significant potential, demonstrating high-affinity antagonism at key G-protein coupled receptors (GPCRs) such as dopamine D4 receptors, and inhibitory activity against enzymes like Dipeptidyl Peptidase-4 (DPP-4).[1][2] This guide details the common experimental pathways, representative biological data of structurally similar compounds, and key signaling mechanisms relevant to the discovery and development of this promising class of molecules.

Experimental Protocols

General Synthetic Pathway

The synthesis of this compound analogs typically proceeds via a standard amide coupling reaction. The following protocol is a representative example based on common organic chemistry practices for generating such scaffolds.

Protocol: Amide Coupling of Thiophene-2-carbonyl chloride with Boc-protected 4-aminopiperidine

-

Preparation of Starting Materials: Commercially available tert-butyl (1-(thiophen-2-yl)methyl)piperidin-4-yl)carbamate and thiophene-2-carbonyl chloride are obtained. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, the Boc-protected 4-aminopiperidine derivative is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). An organic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.

-

Acylation: The solution is cooled to 0°C in an ice bath. Thiophene-2-carbonyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution over 15-30 minutes.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by thin-layer chromatography (TLC) until the starting piperidine derivative is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected product. Purification is achieved via flash column chromatography on silica gel.

-

Deprotection: The purified Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or in a solution of 4M HCl in dioxane and stirred at room temperature for 1-2 hours to remove the Boc protecting group.

-

Final Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt is neutralized with a base and can be further purified by recrystallization or reverse-phase HPLC to yield the final this compound analog.

Biological Evaluation: Radioligand Binding Assay

To determine the binding affinity of novel analogs for their target receptors, a competitive radioligand binding assay is a standard and essential method. The following protocol is a typical procedure for assessing affinity at human dopamine D2, D3, and D4 receptors.[3]

Protocol: Dopamine Receptor (hD2, hD3, hD4) Binding Assay

-

Membrane Preparation: Membranes are harvested from HEK293 cells stably expressing the human dopamine receptor subtypes (hD1-5R).

-

Assay Buffer: Prepare a suitable binding buffer, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]N-methylspiperone for D2, D3, and D4 receptors), and varying concentrations of the unlabeled test compound (the novel analog).

-

Incubation: The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Biological Activity of Related Analogs

While specific data for novel this compound analogs is not publicly available, the following tables summarize the biological activities of structurally related 4-aminopiperidine and piperidine-methanone derivatives to provide a benchmark for potential potency and selectivity.

Table 1: Binding Affinity of 4-Aminopiperidine Analogs at Human Dopamine Receptors

| Compound ID | Structure | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|---|

| U-99363E | 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine | Dopamine D4 | 2.2 | >100-fold vs D2 and other receptors[1] |

| U-101958 | 3-isopropoxy analog of U-99363E | Dopamine D4 | 1.4 | >100-fold vs D2 and other receptors[1] |

| Compound 32 | 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one | Dopamine D4 | High Affinity | >1000-fold vs D2, D3, and other key counterscreens[4] |

Table 2: Functional Activity of Piperidine-Methanone Analogs

| Compound ID | Structure | Target | Functional Assay | Potency (IC50, nM) |

|---|---|---|---|---|

| ML337 | (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone | mGlu3 NAM | Negative Allosteric Modulation | 593 |

| BI 1356 (Linagliptin) | 8-((R)-3-aminopiperidin-1-yl)-...-xanthine | DPP-4 | Enzyme Inhibition | 4.3 (as part of a more complex structure)[2] |

Visualization of Pathways and Workflows

Signaling Pathway

The dopamine D2-like receptors (D2, D3, D4), common targets for 4-aminopiperidine analogs, are canonical Gi/o-coupled receptors. Upon activation by an agonist, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists, such as the compounds discussed, block this action.

Caption: Canonical Gi-coupled GPCR signaling pathway for a D4 receptor antagonist.

Experimental Workflow

The discovery and validation of novel analogs follow a structured, multi-stage process from initial chemical synthesis to biological characterization.

References

- 1. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Technical Guide: (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical compound this compound. Following a comprehensive search of publicly available scientific databases and chemical registries, this document outlines the current availability of technical data, including its Chemical Abstracts Service (CAS) number, experimental protocols, and associated biological data. The objective of this guide is to provide a clear and concise summary of the existing knowledge base for researchers and professionals in the field of drug development.

Chemical Identity and Registration

A critical step in the characterization of any chemical entity is its unique identification through a CAS number. A thorough search for the has been conducted.

Findings:

Despite a comprehensive search of chemical databases and supplier catalogs, a specific CAS number for the exact structure of this compound could not be located. While CAS numbers for structurally related compounds are available, none correspond directly to the requested molecule. For reference, some related compounds and their CAS numbers are listed in the table below.

Table 1: CAS Numbers of Structurally Related Compounds

| Compound Name | CAS Number |

| (4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone | 1018662-01-5[1] |

| (4-amino-phenyl)-piperidin-1-yl-methanone | 42837-37-6 |

| (4-AMINO-PIPERIDIN-1-YL)-(2-NITRO-PHENYL)-METHANONE HYDROCHLORIDE | 1158501-49-5[2] |

| (4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone | 1467328-36-4 |

| (4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidin-3-yl)(thiophen-2-yl)methanone | 728887-97-6[3] |

Synthesis and Experimental Data

A review of scientific literature was performed to identify publications detailing the synthesis, experimental protocols, and biological activity of this compound.

Findings:

The search did not yield any specific publications or datasets pertaining to the synthesis or experimental evaluation of this compound. The available literature focuses on related chemical structures, such as:

-

Derivatives of 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-2,4(1H,3H)-diones, which have been investigated as potential anticancer agents targeting thymidylate synthase.[4]

-

Synthetic strategies for 4-substituted-3-aminopiperidin-2-ones.[5]

-

Studies on the biological activity of various other piperidine and thiophene-containing compounds in different therapeutic areas.[6][7][8]

The absence of specific data prevents the compilation of quantitative data tables and detailed experimental methodologies as requested.

Signaling Pathways and Mechanistic Information

In the absence of biological data for the target compound, it is not possible to delineate any associated signaling pathways or mechanisms of action. Research on analogous structures, such as certain dipeptidyl peptidase-4 (DPP-4) inhibitors containing piperidine moieties, has elucidated their roles in metabolic regulation.[9][10] However, extrapolating these pathways to the specific, uncharacterized compound of interest would be speculative.

Conclusion and Future Directions

Based on an extensive review of publicly accessible information, there is currently a lack of specific technical data for this compound. Key identifiers such as a dedicated CAS number, along with detailed synthetic protocols and biological activity data, are not available in the public domain.

For researchers interested in this specific molecule, the following steps are recommended:

-

De novo Synthesis and Characterization: The primary step would be to synthesize the compound and fully characterize it using standard analytical techniques (e.g., NMR, Mass Spectrometry, Elemental Analysis).

-

CAS Number Registration: Upon successful synthesis and characterization, the compound can be registered with the Chemical Abstracts Service to obtain a unique CAS number.

-

Biological Screening: The synthesized compound can then be subjected to a battery of biological assays to determine its bioactivity and potential therapeutic applications.

This guide serves to summarize the current void in the scientific literature regarding this compound and to provide a foundational starting point for future research endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,1'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a building block in heterocyclic synthesis. Novel synthesis of some pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone, a novel compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves the acylation of 4-aminopiperidine with thiophene-2-carbonyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization data.

Introduction

This compound is a piperidine derivative containing a thiophene moiety. Piperidine and thiophene rings are common scaffolds in many biologically active compounds and approved drugs. The combination of these two pharmacophores may lead to novel pharmacological properties. This document serves as a comprehensive guide for the laboratory-scale synthesis of this target compound, ensuring reproducibility and high purity.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the secondary amine of 4-aminopiperidine attacks the carbonyl carbon of thiophene-2-carbonyl chloride. A base is used to neutralize the hydrochloric acid byproduct.

Scheme 1: Synthesis of this compound

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| 4-Aminopiperidine | 13035-19-3 | 100.16 | ≥97% | Commercially Available |

| Thiophene-2-carbonyl chloride | 5271-67-0 | 146.59 | ≥97% | Commercially Available |

| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99% | Commercially Available |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Commercially Available |

| Silica Gel | 63231-67-4 | - | 230-400 mesh | Commercially Available |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Commercially Available |

| Hexanes | 110-54-3 | 86.18 | ACS Grade | Commercially Available |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 g, 10.0 mmol).

-

Dissolve the 4-aminopiperidine in anhydrous dichloromethane (40 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents) to the solution.

-

-

Addition of Acyl Chloride:

-

In a separate flask, dissolve thiophene-2-carbonyl chloride (1.47 g, 10.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (10 mL).

-

Add the thiophene-2-carbonyl chloride solution dropwise to the cooled 4-aminopiperidine solution over a period of 15-20 minutes using a dropping funnel.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or as determined by preliminary tests).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

-

Characterization Data (Expected)

The following table summarizes the expected characterization data for the final product. Actual results should be compared to these values.

| Analysis | Expected Results |

| Appearance | White to off-white solid or pale yellow oil |

| Molecular Formula | C₁₀H₁₄N₂OS |

| Molecular Weight | 210.30 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50 (dd, 1H), 7.35 (dd, 1H), 7.05 (dd, 1H), 4.20-3.80 (m, 2H), 3.40-3.00 (m, 3H), 2.00-1.80 (m, 2H), 1.60 (br s, 2H, NH₂), 1.50-1.30 (m, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 167.0, 137.0, 129.5, 128.0, 127.5, 49.0, 47.0, 45.0, 34.0. |

| Mass Spectrometry (ESI+) | m/z: 211.09 [M+H]⁺ |

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Thiophene-2-carbonyl chloride is corrosive and moisture-sensitive; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a corrosive and flammable liquid.

Conclusion

This protocol provides a reliable method for the synthesis of this compound. The procedure is straightforward and utilizes commercially available starting materials, making it accessible for researchers in various fields. The provided characterization data will aid in the verification of the final product's identity and purity. This compound can serve as a valuable building block for the development of new chemical entities with potential therapeutic applications.

Application Notes and Protocols for In Vivo Evaluation of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Disclaimer: As of the latest literature review, specific in vivo studies for the compound (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone have not been extensively published. The following application notes and protocols are based on established methodologies for evaluating compounds with similar structural motifs, such as aminopiperidine and thiophene derivatives, which have shown potential in areas like neurological disorders and oncology.[1][2][3] These are intended to serve as a guideline for researchers designing preclinical in vivo studies for this specific compound.

Potential Therapeutic Applications

Based on the pharmacological activities of structurally related molecules, this compound could be investigated for several therapeutic applications, including:

-

Anticonvulsant Activity: Thiophene-containing compounds have been explored for their efficacy in seizure models.[1]

-

Analgesic Effects: Similar structures have shown promise in models of pain.[1]

-

Anticancer Properties: The aminopiperidine moiety is present in some compounds developed as anticancer agents.[2][3]

-

Neurological Disease Modification: Various animal models are used to study the effects of new chemical entities on neurological diseases.[4][5][6]

Quantitative Data Summary (Illustrative)

The following tables are templates that can be used to summarize quantitative data from in vivo experiments. The data presented here is for illustrative purposes only.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

| Animal Model | Compound Dose (mg/kg) | Number of Animals Protected / Total | Protection (%) | Median Effective Dose (ED₅₀) (mg/kg) |

| CD-1 Mice | Vehicle Control | 0 / 10 | 0 | - |

| 10 | 2 / 10 | 20 | ||

| 30 | 6 / 10 | 60 | 25.5 | |

| 100 | 9 / 10 | 90 |

Table 2: Analgesic Effect in the Hot Plate Test

| Animal Model | Treatment | Latency to Response (seconds) at 60 min post-dose (Mean ± SEM) |

| Sprague-Dawley Rats | Vehicle Control | 8.5 ± 0.7 |

| Compound (30 mg/kg) | 15.2 ± 1.2* | |

| Morphine (10 mg/kg) | 25.8 ± 2.1 | |

| p<0.05, *p<0.01 compared to vehicle control |

Table 3: Antitumor Efficacy in a Xenograft Model (e.g., A549 Human Lung Carcinoma)

| Animal Model | Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |

| Nude Mice | Vehicle Control | 1500 ± 150 | - |

| Compound (50 mg/kg, p.o., daily) | 850 ± 95* | 43.3 | |

| Cisplatin (5 mg/kg, i.p., weekly) | 600 ± 70 | 60.0 | |

| p<0.05, *p<0.01 compared to vehicle control |

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Model)

This protocol is adapted from methodologies used for screening new anticonvulsant agents.[1]

Objective: To determine the ability of the test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male CD-1 mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution (0.9%)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Compound Administration: Dissolve or suspend the test compound in the vehicle. Administer the compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses (e.g., 10, 30, 100 mg/kg). A control group receives only the vehicle.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Seizure Induction: Apply a drop of saline to the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

-

Data Analysis: Record the number of animals protected from the tonic hindlimb extension in each group. Calculate the percentage of protection. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined using probit analysis.

Protocol 2: Assessment of Antitumor Activity in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the efficacy of a test compound against a human tumor grown in immunodeficient mice.[3]

Objective: To assess the ability of the test compound to inhibit the growth of human tumor xenografts in nude mice.

Materials:

-

This compound

-

Human cancer cell line (e.g., A549)

-

Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Matrigel

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line under appropriate conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the animals into treatment and control groups.

-

Compound Administration: Administer the test compound and vehicle control to their respective groups via the desired route (e.g., oral gavage) and schedule (e.g., daily for 21 days). A positive control group with a standard chemotherapeutic agent can also be included.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Data Analysis: At the end of the study, calculate the average tumor volume for each group. Determine the percentage of tumor growth inhibition (TGI) using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations

Caption: General workflow for in vivo preclinical evaluation of a test compound.

Caption: Hypothetical signaling pathway for an anticancer or neuroprotective agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models of neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models for the Study of Neurological Diseases and Their Link to Sleep | MDPI [mdpi.com]

Application Notes and Protocols for (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone as a Potential Chemical Probe

Disclaimer: As of the current date, there is no specific published research detailing the use of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone as a chemical probe. Consequently, its biological targets, potency, and selectivity have not been established. The following application notes and protocols are presented as a predictive guide for researchers and drug development professionals interested in evaluating this compound. The information is based on the known biological activities of structurally related thiophene and piperidine derivatives, which are recognized as privileged scaffolds in medicinal chemistry.

Introduction

This compound is a novel chemical entity incorporating a thiophene ring, a widely recognized pharmacophore, and a 4-aminopiperidine moiety, a common structural motif in centrally active and other therapeutic agents. Thiophene derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The piperidine scaffold is a cornerstone in the design of drugs targeting the central nervous system (CNS) and other systems.[4] The combination of these two fragments in a single molecule suggests its potential as a valuable chemical probe for exploring various biological pathways.

This document outlines potential applications for this compound and provides generalized protocols for its characterization and use in biological systems.

Hypothetical Biological Targets and Applications

Based on the activities of related compounds, this compound could potentially serve as a chemical probe in the following areas:

-

Neurotransmitter Receptor Modulation: The aminopiperidine moiety is present in numerous ligands for G-protein coupled receptors (GPCRs) and ion channels in the CNS. This compound could be investigated as a modulator of dopaminergic, serotonergic, or opioid receptors.

-

Enzyme Inhibition: Thiophene-containing molecules have been developed as inhibitors of various enzymes, including kinases and histone demethylases.[5] The subject compound could be screened against panels of these enzymes to identify potential inhibitory activity.

-

Anticancer Research: Many thiophene derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as inhibition of tubulin polymerization or tyrosine kinases.[5][6] This compound could be explored as a probe to study cancer cell proliferation and signaling.

Data Presentation

Effective characterization of a chemical probe requires robust quantitative data. The following tables provide a template for summarizing the essential experimental results for this compound.

Table 1: Physicochemical Properties

| Property | Value | Method |

| Molecular Weight | 210.30 g/mol | Calculated |

| LogP | TBD | e.g., Shake-flask |

| Aqueous Solubility | TBD | e.g., Nephelometry |

| pKa | TBD | e.g., Potentiometric titration |

| Chemical Stability | TBD | e.g., HPLC over time |

Table 2: In Vitro Biological Activity

| Target/Assay | IC₅₀ / EC₅₀ (nM) | Kᵢ / Kₐ (nM) | Assay Type |

| Hypothetical Target 1 (e.g., Dopamine D2 Receptor) | TBD | TBD | Radioligand Binding |

| Hypothetical Target 2 (e.g., VEGFR-2 Kinase) | TBD | TBD | Kinase Activity Assay |

| Hypothetical Target 3 (e.g., HeLa Cell Line) | TBD | N/A | Cytotoxicity (MTT) |

Table 3: Selectivity Profile

| Off-Target | IC₅₀ / Kᵢ (nM) | Fold Selectivity (vs. Primary Target) |

| e.g., Serotonin 5-HT2A Receptor | TBD | TBD |

| e.g., hERG Channel | TBD | TBD |

| e.g., Panel of 96 Kinases | TBD | TBD |

Experimental Protocols

The following are generalized protocols that can be adapted to characterize the biological activity of this compound.

Protocol 1: Radioligand Binding Assay for GPCR Affinity

This protocol describes a method to determine the binding affinity of the compound for a hypothetical GPCR target, such as the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target (e.g., [³H]-Spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

This compound stock solution in DMSO.

-

Non-specific binding control (e.g., 10 µM Haloperidol).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilutions.

-

Add 50 µL of the radioligand at a concentration near its Kₐ value.

-

Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ and subsequently the Kᵢ value.

Protocol 2: MTT Assay for Cellular Cytotoxicity

This protocol measures the effect of the compound on the metabolic activity of a cancer cell line (e.g., HeLa), which is an indicator of cell viability.[6]

Materials:

-

HeLa cells.